Beryllium fluoride
Description
Evolution of Scientific Inquiry in Beryllium Fluoride (B91410) Chemistry
The scientific journey of beryllium fluoride is intrinsically linked to the discovery and isolation of the element beryllium itself. In 1798, Louis Nicolas Vauquelin discovered beryllium in the mineral beryl (B75158) libretexts.org. Beryllium was first successfully isolated in 1828 by Friedrich Wöhler libretexts.org. Early in its history, this compound played a role in the extraction and production of beryllium metal. For instance, electrolysis of a mixture of this compound and sodium fluoride was utilized in the 19th century for isolating beryllium libretexts.orgwikipedia.org. The conversion of beryllium hydroxide (B78521) into this compound or beryllium chloride served as a crucial intermediate step in the production of beryllium metal wikipedia.orgtaylorandfrancis.com.
During the mid-20th century, research laboratories began to focus more systematically on the chemistry of beryllium and its compounds, including this compound and fluoroberyllates msu.ru. This period saw the construction of phase diagrams for beryllium-containing metallic, salt, and aqueous salt systems using various physicochemical analysis methods msu.ru. These investigations were often driven by industrial demands, particularly for materials required by the aerospace and atomic industries msu.ru.
The synthesis of this compound itself has been a subject of refinement. Methods have evolved from early approaches involving the reaction of beryllium oxide with hydrofluoric acid, which could lead to oxyfluorides, to more controlled processes. One such method involves heating beryllium ammonium (B1175870) fluoride in the presence of beryllium oxide to produce solid this compound with lower oxygen content google.com. Another established route includes heating ammonium this compound, which dissociates into ammonium fluoride and this compound nih.govwikipedia.org. The chemical behavior of this compound, particularly its solubility and potential for forming various species in solution, has also been a focus, with early observations noting its association with acute beryllium disease due to its solubility during metal production cdc.gov.
Contemporary Paradigms and Unresolved Questions in this compound Science
Contemporary research on this compound is characterized by its exploration in advanced technological applications and a deeper understanding of its fundamental properties. One of the most significant areas of current interest is its role in nuclear energy, particularly in molten salt reactors (MSRs) taylorandfrancis.comgoogle.comans.org. This compound, often in combination with lithium fluoride (forming FLiBe), is valued for its low melting point, high thermal stability, and excellent neutronic properties, making it a suitable coolant and tritium (B154650) breeder material for both fission and fusion reactors wikipedia.orggoogle.comans.org.
Beyond nuclear applications, this compound has emerged as a material of interest in optics and materials science. This compound glasses exhibit exceptionally low refractive indices and dispersive powers, making them valuable for specialized optical components and fibers wikipedia.orgresearchgate.net. Research also extends to the deposition and characterization of this compound thin films, investigating their optical and solid-state properties for potential use in various industries researchgate.netajol.info.
The chemical behavior of this compound continues to be explored. Its use as a phosphoryl analogue in macromolecular studies, particularly in mimicking phosphate (B84403) group transfer, highlights its biochemical relevance nih.govetsu.edu. Investigations using techniques like ¹⁹F NMR spectroscopy are shedding light on its complex speciation and exchange kinetics in solution, including its interaction with metal ions like magnesium nih.gov.
While significant progress has been made, several areas present opportunities for further research and may be considered as contemporary unresolved questions:
Advanced Materials Design: The precise control over the structure-property relationships in this compound-based materials, especially in novel composite or nanostructured forms, remains an active area. Understanding how to tailor these properties for specific applications, potentially through data-driven or AI-assisted design paradigms arxiv.org, is a key frontier.
Complex Chemical Interactions: Further elucidation of this compound's behavior in complex chemical environments, such as its interactions with other metal ions or its role in catalytic processes, could unlock new synthetic pathways and applications nih.govontosight.ainanorh.com.
Theoretical Modeling and Structure-Property Correlation: While its solid, liquid, and gas phase structures are known nih.gov, a more comprehensive theoretical understanding of its bonding, electronic structure, and how these influence its macroscopic properties, especially in novel forms, is still evolving.
The ongoing research into this compound, driven by its unique characteristics, continues to push the boundaries of materials science, nuclear engineering, and fundamental chemistry.
This compound: Key Properties
| Property | Value | Source |
| Molecular Formula | BeF₂ | wikipedia.org |
| Molar Mass | 47.01 g/mol | wikipedia.orgontosight.ai |
| Appearance | Colorless solid, glassy lumps | wikipedia.orgontosight.ai |
| Melting Point | 554 °C | wikipedia.orgontosight.ai |
| Boiling Point | 1169 °C | wikipedia.org |
| Density | 1.986 g/cm³ | wikipedia.org |
| Solubility in Water | Very soluble | wikipedia.org |
| Structure (Solid State) | Resembles α-quartz; tetrahedral Be(II) | nih.govwikipedia.org |
| Structure (Gas State) | Linear triatomic | nih.govwikipedia.org |
| Structure (Liquid State) | Fluctuating tetrahedral | nih.gov |
This compound Thin Films: Selected Optical and Solid-State Properties
| Property | Range 1 (Deposited Films) researchgate.net | Range 2 (Deposited Films) ajol.info |
| Absorbance | 0.111 – 0.204 | N/A |
| Transmittance | 0.625 – 0.774 | 0.615 – 0.904 |
| Refractive Index | 2.02 – 2.41 | 1.59 – 2.43 |
| Coefficient of Absorption | 0.256 – 0.470 × 10⁶ m⁻¹ | (0.106 – 0.486) × 10⁻⁴ cm⁻¹ |
| Electrical Conductivity | 0.53 – 0.62 (Ω·cm)⁻¹ | (0.73 – 1.26) × 10⁻⁵ (Ω·cm)⁻¹ |
| Film Thickness | 0.064 – 0.199 µm | 465 – 214 Å |
| Band Gap (Eg) | 2.55 – 2.90 ± 0.05 eV | 2.22 – 2.66 eV |
Compound List:
this compound (BeF₂)
Beryllium difluoride
Difluoroberyllane
Berylliofluoride
Fluoroberyllate
Ammonium tetrafluoroberyllate
Lithium this compound (FLiBe)
Beryllium hydroxide
Beryllium oxide
Beryllium chloride
Ammonium fluoride
Beryllium metal
Structure
2D Structure
Properties
CAS No. |
7787-49-7 |
|---|---|
Molecular Formula |
BeF2 |
Molecular Weight |
47.008989 g/mol |
IUPAC Name |
beryllium;difluoride |
InChI |
InChI=1S/Be.2FH/h;2*1H/q+2;;/p-2 |
InChI Key |
JZKFIPKXQBZXMW-UHFFFAOYSA-L |
impurities |
Beryllium fluoride-purity: 99.5%; impurities (mg/kg): Al, 75; Fe, 75; Ni, 40; Cu, 10. Typical chemical composition & impurity limits for certain beryllium: anhydrous beryllium fluoride discs: beryllium 19.0%; aluminum 75 mg/kg; iron 75 mg/kg; nickel 40 mg/kg; copper 10 mg/kg. /From table/ |
SMILES |
[Be+2].[F-].[F-] |
Canonical SMILES |
[Be+2].[F-].[F-] |
boiling_point |
1283 °C 1175 °C |
Color/Form |
Tetrahedral crystals or glass Glassy hygroscopic mass (tetragonal system) Amorphous, colorless, hexagonal crystals White salt |
density |
1.99 at 68 °F (USCG, 1999) 2.1 g/cu cm 2,0 g/cm³ |
melting_point |
True MP: 555 °C; becomes free-flowing at about 800 °C 555 °C |
Other CAS No. |
7787-49-7 |
physical_description |
Beryllium fluoride is an odorless white solid. Denser than water. (USCG, 1999) COLOURLESS HYGROSCOPIC SOLID IN VARIOUS FORMS. |
Pictograms |
Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |
solubility |
Very soluble in water; slightly soluble in ethanol Insoluble in anhydrous hydrogen fluoride; soluble in alcohol; more soluble in mixture of alcohol and ether Solubility in water: very good |
Synonyms |
eryllium fluoride beryllofluoride fluoroberyllate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Beryllium Fluoride
Advanced Synthetic Pathways for High-Purity Beryllium Fluoride (B91410)
The pursuit of high-purity beryllium fluoride is driven by its critical applications, particularly in nuclear technologies where even trace impurities can have significant consequences. Several methods have been developed to achieve this.
Thermochemical methods typically involve high-temperature reactions or the thermal decomposition of intermediate compounds. A common approach begins with beryllium hydroxide (B78521) (Be(OH)₂) or beryllium oxide (BeO). Beryllium hydroxide is reacted with ammonium (B1175870) bifluoride (NH₄HF₂) to form ammonium tetrafluoroberyllate ((NH₄)₂BeF₄) smolecule.comwikipedia.orgnih.govlibretexts.org. This intermediate salt is then purified, often by precipitating impurities as hydroxides, before being subjected to thermal decomposition smolecule.comwikipedia.orgnih.govlibretexts.orgnih.govtaylorandfrancis.comresearchgate.netosti.gov. The thermal decomposition of purified (NH₄)₂BeF₄ yields this compound, ammonia, and hydrogen fluoride smolecule.comwikipedia.orglibretexts.orgquora.com.
Alternatively, beryllium oxide can react directly with ammonium bifluoride at elevated temperatures, around 160°C, to form ammonium tetrafluoroberyllate researchgate.net. Further heating of this intermediate, often in the range of 800-1100°C, leads to the formation of this compound taylorandfrancis.comquora.com. Some processes involve heating a mixture of beryllium oxide and ammonium bifluoride at temperatures between 700-900°C, with the final product being a dense, glass-hard solid google.com. Another thermochemical approach utilizes the reaction of beryllium oxide with anhydrous hydrogen fluoride (HF) gas at temperatures between 100-250°C, followed by thermal decomposition of the intermediate ammonium tetrafluoroberyllate nii.ac.jp.
Solution-based methods often leverage the solubility of beryllium compounds and the formation of stable fluoride complexes. One established route involves dissolving beryllium hydroxide in an ammonium hydrogen fluoride solution to produce ammonium tetrafluoroberyllate smolecule.comwikipedia.orgnih.govlibretexts.orgnih.gov. Impurities can be selectively precipitated from this solution smolecule.comwikipedia.orgnih.govlibretexts.orgnih.gov. Subsequent concentration and crystallization of the ammonium tetrafluoroberyllate from the purified solution yield the intermediate salt smolecule.comwikipedia.orgnih.govlibretexts.orgnih.gov. This crystalline salt is then thermally decomposed to produce this compound smolecule.comwikipedia.orgnih.govlibretexts.orgnih.gov.
Research has also explored the purification of this compound solutions from silicon macroscales using alkaline precipitation, where beryllium remains in solution as the [BeF₄]²⁻ ion, while silicon precipitates matec-conferences.orgresearchgate.net. The purified ammonium tetrafluoroberyllate solution is then crystallized and subjected to thermal decomposition to yield this compound matec-conferences.orgresearchgate.net.
While the ammonium fluoride route is prevalent, research continues to explore alternative and more efficient methods. One proposed method involves obtaining high-purity fused this compound from beryllium wastes by evaporating a saturated solution with a specific fluorine-to-beryllium molar ratio researchgate.net. Another avenue includes the hydrothermal synthesis of complex fluorides, where reactions between this compound and lanthanide fluorides could be utilized as a synthetic route to single-crystal rare earth fluorides clemson.edu.
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthesis conditions and controlling product purity.
The thermal decomposition of ammonium tetrafluoroberyllate ((NH₄)₂BeF₄) is a key step in many this compound production processes. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been employed to elucidate this mechanism researchgate.netresearchgate.net. The decomposition typically occurs in stages, with the initial dissociation of (NH₄)₂BeF₄ at temperatures between 185-255°C, forming NH₄BeF₃ and NH₄F researchgate.netresearchgate.net. Further heating leads to the formation of other intermediate species before ultimately yielding this compound researchgate.netresearchgate.net.
Studies indicate that this compound produced at lower temperatures (e.g., around 380°C) is hygroscopic. Higher temperatures, such as 600°C or 950°C, are required to produce a less hygroscopic, more stable form of BeF₂ suitable for subsequent processing taylorandfrancis.comresearchgate.net. The complete removal of ammonium fluoride (NH₄F) to yield non-hygroscopic BeF₂ is ensured by heating beyond 380°C .
Kinetic studies aim to quantify the rates and understand the factors influencing this compound formation. For instance, the magnesiothermic reduction of this compound, a process for extracting beryllium metal, has been studied kinetically, yielding an apparent activation energy of 66.01 kJ/mol in the temperature range of 850–950 °C, with the reaction rate being controlled by volume diffusion researchgate.net.
Research into the crystallization of vitreous this compound has utilized quantitative X-ray diffraction and calorimetric methods, applying the Johnson-Mehl-Avrami equation to analyze the crystallization process. This work determined an activation energy of 222 kJ/mol for the crystallization rate oup.com. Furthermore, kinetic studies using NMR spectroscopy have investigated fluoride ion exchange processes in aqueous solutions containing beryllium and fluoride ions, providing rate constants for various complex formations cdnsciencepub.com.
Theoretical and Computational Studies of Beryllium Fluoride Systems
Quantum Chemical Characterization of Beryllium Fluoride (B91410)
Electronic Structure and Bonding Analysis in Beryllium Fluoride
The electronic structure and bonding within this compound have been investigated using various quantum chemical methods. In solid BeF₂, which adopts a quartz-like structure, beryllium atoms are tetrahedrally coordinated by four fluoride ions, forming corner-sharing BeF₄ tetrahedra materialsproject.orgmaterialsproject.org. The Be-F bond lengths in crystalline BeF₂ are reported to be approximately 1.55 Å materialsproject.orgmaterialsproject.org.
At a more fundamental level, analyses of the Be-F chemical bond reveal a complex interplay of electrostatic and covalent contributions. Studies employing quantum chemical topology (QCT) tools, such as the interacting quantum atoms (IQA) approach, electron distribution functions (EDF), and natural adaptive orbitals (NAdOs), indicate that interactions in this compound complexes are significantly influenced by electrostatic terms. However, covalent contributions, including sigma back-donation channels, are also non-negligible and play a role in determining conformational preferences uniovi.esacs.org.
Ab Initio and Density Functional Theory (DFT) Investigations of this compound Complexes
Ab initio and Density Functional Theory (DFT) methods are extensively used to elucidate the electronic structure, energetics, and properties of this compound and its associated complexes. These computational approaches provide insights into molecular geometries, vibrational frequencies, and reaction pathways that are often difficult to obtain experimentally.
Ab Initio and DFT Calculations: Studies employing methods such as Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) and various DFT functionals (e.g., BLYP, B3-LYP) have been applied to this compound species. For the BeF radical, calculations have predicted potential energy curves (PECs) for its electronic states, yielding spectroscopic parameters and vibrational frequencies acs.orgnih.gov. For instance, the vibrational fundamental wavenumbers for BeF were calculated to be 1247.4 cm⁻¹, and for the BeF⁻ anion, 1051.4 cm⁻¹ acs.org. Calculations of the electron affinity of BeF have shown good agreement with experimental values acs.org.
Investigations into this compound complexes in aqueous solutions, such as those involving [Be(H₂O)₄]²⁺ and fluoride ions, have utilized Car-Parrinello Molecular Dynamics (CPMD) simulations. These studies have calculated free energy differences for fluoride binding, with values around -6.2 kcal/mol, which are in good accord with experimental data waikato.ac.nzx-mol.netacs.org. Activation energy barriers for ligand substitution reactions, such as replacing a water ligand with fluoride, have also been computed, with values around 10.9 kcal/mol for F⁻ substitution waikato.ac.nzx-mol.netacs.org. These simulations have validated CPMD as a powerful tool for studying the structures and speciation of beryllium complexes waikato.ac.nzx-mol.netacs.org.
Furthermore, DFT calculations combined with ab initio random structure searching have been employed to investigate the high-pressure behavior of this compound. These studies have identified new stable phases of BeF₂, such as structures analogous to silica (B1680970) moganite and CaCl₂, which are stable over a wide pressure range (12–57 GPa) aps.org. In molten salt mixtures like NaF-BeF₂ and LiF-BeF₂, AIMD simulations have revealed the formation of disordered polymeric Be-F chains and networks, attributed to the tetrahedral coordination of beryllium by fluorine acs.org.
Table 3.1.2: Calculated Energies and Barriers for this compound Complexes
| System/Process | Method | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| Binding Free Energy of F⁻ to [Be(H₂O)₄]²⁺ | CPMD/BLYP | -6.2 kcal/mol | N/A | waikato.ac.nzx-mol.netacs.org |
| Activation Barrier for F⁻ substitution in [Be(H₂O)₄]²⁺ | CPMD/BLYP | 10.9 kcal/mol | N/A | waikato.ac.nzx-mol.netacs.org |
| Electron Affinity of BeF (X²Σ⁺ state) | CCSD(T) | 8723 cm⁻¹ | 8697(6) cm⁻¹ | acs.org |
Spectroscopic Parameter Prediction and Validation
The prediction and validation of spectroscopic parameters are critical for interpreting experimental data and understanding molecular properties. Quantum chemical calculations have been instrumental in this regard for this compound species.
For the BeF radical, advanced computational methods like complete active space self-consistent-field (CASSCF) and internally contracted multireference configuration interaction (MRCI) have been used to calculate potential energy curves (PECs) for its electronic states (X²Σ⁺, A²Π(r), B²Σ⁺). These calculations have allowed for the determination of key spectroscopic parameters, including dissociation energy (Dₑ), equilibrium bond length (Rₑ), vibrational frequency (ωₑ), and rotational constants (Bₑ) nih.gov. The results obtained from these theoretical investigations generally show good agreement with available experimental findings, validating the accuracy of the employed theoretical models nih.gov.
In the context of molten salts, high-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ⁹Be NMR, provides insights into the local structure and speciation of this compound. Computational methods, such as AIMD simulations, aid in interpreting these NMR spectra by correlating observed spectral features with predicted structural motifs, such as polymeric Be-F chains or tetrahedral coordination environments in LiF-BeF₂ melts acs.org. The quadrupolar splitting observed in ⁹Be NMR spectra of this compound complexes in anisotropic media, like hydrogels, is sensitive to the electric field gradient and the local molecular environment, with computational chemistry helping to elucidate these relationships nih.gov.
Table 3.1.3: Predicted Spectroscopic Parameters for the BeF Radical
| Parameter | State | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| Dissociation Energy (Dₑ) | X²Σ⁺ | 47,903(20) cm⁻¹ | N/A | acs.org |
| Equilibrium Bond Length (Rₑ) | X²Σ⁺ | 1.376(2) Å | N/A | acs.org |
| Vibrational Fundamental (ωₑ) | X²Σ⁺ | 1247.4(4) cm⁻¹ | N/A | acs.org |
| Vibrational-Rotational Constant (αₑ) | X²Σ⁺ | 0.42(1) cm⁻¹ | N/A | nih.gov |
| Rotational Constant (Bₑ) | X²Σ⁺ | 10.50(1) cm⁻¹ | N/A | nih.gov |
| Dissociation Energy (Dₑ) | A²Π(r) | 23,529(20) cm⁻¹ | N/A | nih.gov |
| Equilibrium Bond Length (Rₑ) | A²Π(r) | 1.462(2) Å | N/A | nih.gov |
Molecular Dynamics Simulations of this compound Systems
Simulation of this compound in Molten Salt Environments
Molecular dynamics (MD) and ab initio molecular dynamics (AIMD) simulations are powerful tools for investigating the structural and dynamic properties of molten salts, particularly those relevant to nuclear applications like the LiF-BeF₂ (FLiBe) mixture. These simulations provide atomic-level insights into the complex speciation and interactions occurring in these high-temperature liquid environments.
AIMD simulations of molten FLiBe have revealed key structural characteristics, including the average coordination number of beryllium by fluorine and the distribution of Be-F-Be bond angles. Simulations predict an average Be-F-Be angle of approximately 109°, consistent with tetrahedral this compound units aps.org. Analysis of bond-angle distributions indicates the presence of corner-sharing this compound complexes, which contribute to extended-range ordering within the melt aps.org. Coordination numbers of Be by F, as calculated from simulations, generally agree with experimental values, often showing a coordination number slightly less than the nominal value of 4, suggesting some degree of under-coordination aps.org.
In molten salt interfaces, such as those relevant to electrochemical applications, MD simulations have been used to study double layers. For FLiBe, simulations have predicted differential capacitance values in the range of 3.8 to 6.0 µF/cm², providing quantitative data for understanding interfacial behavior aip.org. These simulations also highlight that complex this compound ions can form extended structures, including dimers, trimers, and longer polymers, reflecting the dynamic nature of the molten salt network aip.org.
First-principles molecular dynamics (FPMD) has also been applied to study pure molten fluoride salts and those containing solute ions, such as chromium in FLiBe. These simulations aim to predict thermo-kinetic properties and understand the influence of solutes on the salt's structure and dynamics, offering valuable extensions to existing experimental data researchgate.net. While AIMD provides high accuracy, its computational cost can limit the system size and timescale that can be simulated, prompting the development of machine-learning-based potentials for larger-scale simulations aps.org.
Table 3.2.1: Structural Features of Molten FLiBe from MD Simulations
| Feature | Value / Description | Method | Reference |
|---|---|---|---|
| Average Be-F-Be Angle | ~109° (tetrahedral BeF₄ units) | AIMD | aps.org |
| Bond Angle Distribution | Peak corresponding to corner-sharing BeF complexes | AIMD | aps.org |
| Coordination Number (Be-F) | Slightly less than 4 (indicating under-coordination) | AIMD | aps.org |
| Differential Capacitance | 3.8–6.0 µF/cm² | MD | aip.org |
| Speciation | Formation of dimers, trimers, and longer Be-F polymers | MD | aip.org |
Reactivity and Reaction Dynamics of Beryllium Fluoride
Complexation Chemistry of Beryllium Fluoride (B91410) in Aqueous Solutions
Beryllium ions in aqueous solutions exhibit a strong tendency to form complexes with various ligands, with fluoride being particularly influential. The chemistry of beryllium in aqueous fluoride media is characterized by the formation of a series of fluoroberyllate species, whose equilibria and kinetics are significantly affected by solution conditions and the presence of other ions.
The dissociation of beryllium fluoride complexes can be described by equilibrium reactions. For instance, the dissociation of BeF₂ can be represented as: BeF₂ ⇌ BeF⁺ + F⁻
An approximate equilibrium constant for a dissociation process (likely related to BeF₂ or BeF₃⁻) has been reported as Kc = 8.0 ± 2.0 × 10⁻² mol kg⁻¹ cdnsciencepub.com. The exact values and conditions for the formation constants of all species are complex and subject to ongoing research, but the presence of this series of complexes is well-established.
The presence of certain counterions can significantly influence the dynamic processes of this compound complexation in aqueous solutions, particularly the kinetics of fluoride exchange between beryllium species. Magnesium ions (Mg²⁺) have been shown to have a notable effect on the chemical exchange rates between BeF₃⁻ and BeF₄²⁻ species researchgate.netacs.orgnih.govfigshare.com.
Studies using ¹⁹F NMR spectroscopy have revealed that the addition of Mg²⁺ can accelerate the exchange kinetics between these species by a factor of 3–4 when the fluoride ion concentration is low researchgate.netacs.orgnih.govfigshare.com. This acceleration is proposed to occur through the formation of ion pairs between Mg²⁺ and this compound complexes, such as BeF₄²⁻, which alters the distribution and reactivity of the this compound species in solution researchgate.netacs.orgnih.govfigshare.com. However, this effect diminishes and vanishes when the fluoride ion concentration becomes relatively high researchgate.netacs.orgnih.govfigshare.com.
Table 4.1.2: Influence of Mg²⁺ on this compound Exchange Kinetics
| Mg²⁺ Concentration | F⁻ Concentration | Exchange Rate Acceleration (BeF₃⁻ ↔ BeF₄²⁻) |
|---|---|---|
| 10.0 mM | Low | 3–4 fold increase |
Chemical Interactions of this compound in Molten Salt Media
This compound is a critical component in molten salt mixtures, particularly LiF-BeF₂ (FLiBe), which are extensively studied for their use as coolants and fuel carriers in Molten Salt Reactors (MSRs) wikipedia.orgwordpress.comoecd-nea.orgelmattech.ru. Its presence influences the physical and chemical properties of these salts, including their ability to dissolve actinides and their corrosive interactions with structural materials.
Molten fluoride salts, especially those containing BeF₂, exhibit a notable capacity for dissolving actinide and fission product fluorides wikipedia.orgwordpress.comiaea.org. This property is crucial for applications such as actinide burning in advanced nuclear reactors. The solubility of these elements is often dependent on the specific salt composition, temperature, and the chemical form of the actinide or fission product.
Actinides: Plutonium trifluoride (PuF₃) solubility in LiF-BeF₂ mixtures is significantly reduced compared to pure LiF, with values ranging from 0.1 to 1.0 mol% between 500–700°C iaea.org. Americium trifluoride (AmF₃) solubility in LiF-BeF₂ has also been measured iaea.org.
Fission Products: Lanthanide trifluorides, such as cerium trifluoride (CeF₃) and lanthanum trifluoride (LaF₃), are often used as surrogates for actinide studies due to similarities in chemical behavior. For instance, the solubility of CeF₃ in a 65LiF-30BeF₂-5ZrF₄ salt mixture increases with temperature, reaching 1.01 mol% at 550°C, 1.98 mol% at 625°C, and 3.04 mol% at 700°C iaea.org. LaF₃ solubility in FLiBe increases from approximately 1.8 ± 0.2 mol% at 773 K to 3.3 ± 0.2 mol% at 1,073 K acs.org.
Table 4.2.1: Solubility of Selected Actinides and Fission Products in BeF₂-Containing Molten Salts
| Salt Composition | Solute | Temperature (°C / K) | Solubility (mol%) | Reference |
|---|---|---|---|---|
| LiF-BeF₂ | PuF₃ | 500–700 | 0.1–1.0 | iaea.org |
| 65LiF-30BeF₂-5ZrF₄ | CeF₃ | 550 | 1.01 | iaea.org |
| 65LiF-30BeF₂-5ZrF₄ | CeF₃ | 625 | 1.98 | iaea.org |
| 65LiF-30BeF₂-5ZrF₄ | CeF₃ | 700 | 3.04 | iaea.org |
| LiF-BeF₂ (FLiBe) | LaF₃ | 773 (500°C) | 1.8 ± 0.2 | acs.org |
Molten fluoride salts, including those containing BeF₂, can be corrosive to structural materials at high temperatures. The primary mechanisms involve chemical interactions at the alloy-salt interface. A dominant process is the selective dissolution, or dealloying, of chromium from nickel- and iron-based alloys mdpi.commit.eduosti.govmit.eduprogrammaster.org. This occurs because chromium forms more stable fluorides compared to iron or nickel, leading to its preferential oxidation and dissolution into the molten salt mdpi.comosti.gov. This dealloying is often exacerbated at grain boundaries, where chromium diffusion is faster and can lead to the formation of chromium carbides that are subsequently leached mdpi.commit.eduosti.govprogrammaster.org.
Solid-State Reactivity of this compound
This compound exists as a solid with a structure analogous to silica (B1680970), featuring four-coordinate beryllium centers wikipedia.orgshef.ac.uk. Its reactivity in the solid state is primarily demonstrated through its synthesis and direct reactions with elements.
Synthesis: A common method for preparing this compound involves the thermal decomposition of ammonium (B1175870) tetrafluoroberyllate ((NH₄)₂BeF₄) wikipedia.orgshef.ac.uknih.govchemicalbook.comgoogle.com. This process typically requires high temperatures, often between 900–950°C or even up to 1050–1100°C, to ensure complete decomposition and the formation of anhydrous BeF₂ nih.govchemicalbook.comgoogle.com. The reaction can be summarized as: (NH₄)₂BeF₄ (s) → BeF₂ (s) + 2 NH₃ (g) + 2 HF (g) Alternatively, BeF₂ can be produced by heating a mixture of beryllium oxide and ammonium this compound google.com.
Direct Reactivity: this compound can react directly with fluorine gas at room temperature, forming this compound: Be (s) + F₂ (g) → BeF₂ (s) brainly.in
The reactivity of BeF₂ ions with fluoride is noted to be analogous to that of SiO₂ with oxides wikipedia.org.
Compound List:
this compound (BeF₂)
Ammonium tetrafluoroberyllate ((NH₄)₂BeF₄)
Ammonium bifluoride ((NH₄)HF₂)
Ammonium fluoride (NH₄F)
Hydrofluoric acid (HF)
Beryllium hydroxide (B78521) (Be(OH)₂)
Lithium fluoride (LiF)
Sodium fluoride (NaF)
Potassium fluoride (KF)
Zirconium fluoride (ZrF₄)
Thorium fluoride (ThF₄)
Uranium tetrafluoride (UF₄)
Plutonium trifluoride (PuF₃)
Americium trifluoride (AmF₃)
Cerium trifluoride (CeF₃)
Lanthanum trifluoride (LaF₃)
Magnesium ion (Mg²⁺)
Chromium (Cr)
Iron (Fe)
Nickel (Ni)
Iron difluoride (FeF₂)
Chromium difluoride (CrF₂)
Beryllium ion (Be²⁺)
Fluoride ion (F⁻)
Structural Elucidation and Advanced Characterization of Beryllium Fluoride
Spectroscopic Analysis of Beryllium Fluoride (B91410) Systems
Raman and Infrared Spectroscopy of Beryllium Fluoride Glasses and Melts
In molten alkali metal fluoride-BeF₂ mixtures, Raman spectroscopy has identified the presence of various this compound complex anions, indicative of a polymeric or network structure. For instance, in LiF-BeF₂ melts, the stretching bands of beryllium-fluorine bonds are observed, and their deconvolution reveals the formation of specific species depending on the BeF₂ concentration. When the concentration of BeF₂ exceeds 33 mol%, the dimer anion, Be₂F₇³⁻, characterized by a linear Be–F–Be geometry, is formed. At approximately 50 mol% BeF₂, a triple chain structure, Be₃F₁₀⁴⁻, is indicated. For BeF₂ concentrations beyond 60 mol%, the spectral features suggest the presence of a hexatomic ring structure, Be₆F₁₈⁶⁻, similar to that found in pure BeF₂ network structures researchgate.net.
Pure vitreous this compound (v-BeF₂) exhibits a Raman spectrum that is notably similar to that of β-quartz, suggesting a structural resemblance characterized by a three-dimensional (3D) network of corner-sharing BeF₄ tetrahedral units arxiv.orgdatapdf.comresearchgate.net. The molten state of BeF₂ displays a Raman spectrum that is nearly indistinguishable from its glassy counterpart, implying that molten BeF₂ also possesses a network structure akin to the glass datapdf.com. Ab initio calculations of the vibrational spectra of BeF₂ glass, simulated via molecular dynamics, have shown good agreement with experimental Raman, infrared, and inelastic neutron scattering data, validating the structural models derived from these simulations aip.org. Crystalline BeF₂ has been reported to show distinct IR absorption peaks around 770 cm⁻¹ and 410 cm⁻¹ ebi.ac.uk.
Table 1: Key Vibrational Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment/Description | State | Reference |
| ~770 | IR absorption peak | Crystalline | ebi.ac.uk |
| ~410 | IR absorption peak | Crystalline | ebi.ac.uk |
| ~282 | Polarized Raman band (pure BeF₂ glass) | Glass | arxiv.orgdatapdf.com |
| 500-600 | Polarized Raman bands (LiF-BeF₂ melts) | Melt | datapdf.com |
| ~507 | BeF₄²⁻ stretching band (in LiF-BeF₂ melts) | Melt | researchgate.net |
| 522, 550 | Polarized Raman bands (in Na₂LiBe₂F₇ melts) | Melt | datapdf.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluoroberyllate Species
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ⁹Be NMR, is a powerful tool for identifying and characterizing different fluoroberyllate species in solution and in solid-state materials. These techniques provide detailed information about the local coordination environment, electronic structure, and the dynamic processes occurring within beryllium-fluoride systems.
In aqueous solutions, ¹⁹F NMR spectroscopy has been used to identify and quantify various fluoroberyllate complexes, including BeF₄²⁻, BeF₃⁻, BeF₂, and BeF⁺, depending on the Be/F ratio and pH researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.nettandfonline.com. Studies have revealed equilibrium constants for ligand exchange processes, such as the dissociation of BeF₃⁻ into BeF₂ and F⁻ researchgate.netcdnsciencepub.com. For the tetrafluoroberyllate ion (BeF₄²⁻) in aqueous solution, ¹⁹F NMR has reported a chemical shift of approximately +85.5 ppm relative to trifluoroacetic acid (TFA), with a ¹⁹F-¹⁹Be coupling constant of -33.7 Hz cdnsciencepub.com. The presence of magnesium ions (Mg²⁺) has been shown to influence the chemical exchange kinetics between BeF₃⁻ and BeF₄²⁻ species researchgate.net.
⁹Be NMR spectroscopy is particularly valuable for studying beryllium coordination complexes. The ¹⁹Be nucleus, with a spin of 3/2, is quadrupolar, which can lead to broad spectral lines, especially for complexes with reduced symmetry. However, for highly symmetric, small complexes, narrower lines can be observed huji.ac.ilresearchgate.net. The chemical shift of the ⁹Be nucleus is highly sensitive to its coordination environment and can serve as an indicator of the coordination number and type huji.ac.ilresearchgate.net. In molten FLiBe mixtures, ¹⁹F NMR spectra show chemical shifts that evolve with BeF₂ concentration, indicating dynamic exchange processes between different this compound species rsc.org. Solid-state NMR studies on mixed NaF-BeF₂ salts have revealed distinct crystal structures and amorphous phases, providing insights into the local coordination of Be-F in these materials nih.gov. Ternary complexes involving adenosine (B11128) diphosphate (B83284) (ADP), beryllium, and fluoride have also been identified using multinuclear NMR, suggesting the formation of BeF- or BeF₂-containing species bound to the phosphates of ADP nih.gov.
Table 2: NMR Spectroscopic Data for Fluoroberyllate Species
| Species | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference (vs. TFA for ¹⁹F) |
| BeF₄²⁻ | ¹⁹F | ~+85.5 | -33.7 (¹⁹Be-¹⁹F) | cdnsciencepub.com |
| BeF₃⁻ | ¹⁹F | Varies | Varies | cdnsciencepub.com |
| BeF₂ | ¹⁹F | Varies | Varies | cdnsciencepub.com |
| BeF⁺ | ¹⁹F | Varies | Varies | cdnsciencepub.com |
| BeF₄²⁻ | ⁹Be | Varies | - | huji.ac.ilresearchgate.net |
| BeF₃⁻ | ⁹Be | Varies | - | huji.ac.ilresearchgate.net |
| BeF₂ (complex) | ⁹Be | Varies | - | huji.ac.ilresearchgate.net |
X-ray Diffraction and Neutron Scattering Studies of this compound Melts and Glasses
X-ray diffraction (XRD) and neutron scattering are primary techniques for probing the atomic-scale structure of materials, including the arrangement of atoms and the nature of bonding in this compound in its solid, liquid, and glassy states. These methods provide information on interatomic distances, coordination numbers, and the formation of extended networks.
Structural studies have revealed that this compound glass (v-BeF₂) forms a three-dimensional network structure analogous to that of silica (B1680970) (SiO₂). This network is constructed from corner-sharing BeF₄ tetrahedral units, where each beryllium atom is tetrahedrally coordinated by four fluoride ions, and each fluoride ion is typically bonded to two beryllium atoms arxiv.organnualreviews.orgrsc.org. In crystalline BeF₂, single-crystal X-ray diffraction has confirmed the tetrahedral coordination of Be²⁺ ions, with Be-F bond distances reported in the range of 1.5420(13) Å to 1.5471(13) Å. The crystal structure of BeF₂ has been determined to belong to the chiral trigonal space group P3₁21 ebi.ac.uk. In the gaseous state, BeF₂ adopts a linear triatomic structure, while in the liquid state, it exhibits a fluctuating tetrahedral arrangement ebi.ac.uknih.gov.
XRD studies on molten (BeF₂)ₓ(LiF)₁₋ₓ systems have provided average nearest-neighbor distances and coordination numbers, which are generally in good agreement with molecular dynamics calculations aip.org. Neutron and X-ray total scattering measurements on 2LiF-BeF₂ melts have also been employed to determine the atomic structure, offering a more detailed understanding beyond first-neighbor analysis chemrxiv.org. However, applying X-ray diffraction to beryllium salt melts can be challenging due to the high X-ray transmittance of beryllium atoms rsc.orgrsc.org. Extended X-ray Absorption Fine Structure (EXAFS) analysis has been used to study the local environment of dopant ions, such as Nd³⁺, in BeF₂ glass, revealing changes in bond distances and coordination numbers compared to crystalline fluoride phases capes.gov.br.
Table 3: Structural Parameters from Diffraction Studies of this compound
| Technique | State | Parameter | Value(s) | Reference |
| XRD | Crystalline | Be-F bond distance | ~1.5420(13) Å, ~1.5471(13) Å | ebi.ac.uk |
| XRD | Crystalline | Space Group | P3₁21 | ebi.ac.uk |
| Neutron Scattering | Glass | Network structure | 3D network of corner-sharing BeF₄ tetrahedra | arxiv.organnualreviews.org |
| XRD | Glass | Coordination of Be | Tetrahedral (4-coordinate) | ebi.ac.ukannualreviews.org |
| XRD | Melt | Nearest-neighbor distance | Varies with composition | aip.org |
| XRD | Melt | Coordination number | Varies with composition | aip.org |
Electronic Spectroscopy of this compound Radicals and Ions
Electronic spectroscopy, including theoretical calculations of electronic states and molecular properties, provides insights into the behavior of this compound in radical or ionic forms, as well as the fundamental electronic transitions within molecules.
Studies have focused on the beryllium monofluoride (BeF) radical and its anion (BeF⁻) using advanced theoretical methods, such as ab initio calculations. These investigations have yielded potential energy curves and spectroscopic parameters for various electronic states. For the BeF radical in its X²Σ⁺ ground state, the vibrational fundamental wavenumber (ν) has been determined to be approximately 1246.70 cm⁻¹, with an effective ground-state rotational constant (B₀) of 1.4801 cm⁻¹. The equilibrium internuclear distance (rₑ) is estimated to be in the range of 1.348–1.374 Å acs.orgnih.gov. For the BeF⁻ anion, the vibrational fundamental wavenumber in the X¹Σ⁺ state is reported as 1040(7) cm⁻¹, and its electron affinity (EA) is approximately 8697(6) cm⁻¹ acs.org. These theoretical studies contribute to understanding the electronic structure and bonding in these simple this compound species.
Experimental studies have also examined the electronic transitions in BeF bands, with wave-number measurements of rotational lines in specific spectral regions indicating rotational structure characteristic of an electronic transition aps.org. Furthermore, research has reported on the characterization of crystalline beryllium radicals, such as compound 2, using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, elemental analysis, X-ray crystallography, and Density Functional Theory (DFT) calculations researchgate.net.
Table 4: Spectroscopic Parameters for BeF Radical and Anion
| Species | Parameter | Value(s) | Reference |
| BeF (radical) | Vibrational wavenumber (ν), X²Σ⁺ state | ~1246.70 cm⁻¹ | acs.org |
| BeF (radical) | Equilibrium internuclear distance (rₑ) | 1.348–1.374 Å (theoretical) | acs.org |
| BeF (radical) | Effective rotational constant (B₀) | 1.4801 cm⁻¹ | acs.org |
| BeF⁻ (anion) | Vibrational wavenumber (ν), X¹Σ⁺ state | 1040(7) cm⁻¹ | acs.org |
| BeF⁻ (anion) | Electron Affinity (EA) | 8697(6) cm⁻¹ | acs.org |
Applications of Beryllium Fluoride in Advanced Materials Science and Energy Systems
Beryllium Fluoride (B91410) in Molten Salt Reactor (MSR) Technology
Molten Salt Reactors (MSRs) represent a promising class of nuclear reactors that utilize molten fluoride salts as coolants and, in some designs, as solvents for nuclear fuel. Beryllium fluoride is a foundational component in many of these advanced reactor concepts due to its favorable characteristics.
Role as Fuel Solvent and Coolant in Reactor Designs
This compound, typically in combination with lithium fluoride (LiF), forms the basis of the molten salt mixture known as FLiBe. This mixture serves as both a coolant and a solvent for fissile and fertile materials, such as uranium and thorium fluorides, in MSR designs wikipedia.orgwikipedia.orgaip.orgworld-nuclear.org. The Molten-Salt Reactor Experiment (MSRE) at Oak Ridge National Laboratory extensively utilized FLiBe in its primary and secondary cooling circuits, demonstrating its viability as a primary coolant and fuel solvent wikipedia.orgosti.gov. The ability of FLiBe to dissolve actinide fluorides, coupled with its high thermal stability, makes it an attractive medium for liquid-fueled MSRs aip.orgengj.orgresearchgate.net. In some MSR concepts, this compound-containing salts also function as neutron moderators and reflectors, contributing to efficient neutron economy nanorh.com.
Chemical Stability and Compatibility in Reactor Environments
A critical attribute of this compound in MSRs is its exceptional chemical stability, particularly when formulated in fluoride salt mixtures like FLiBe wikipedia.orgchemicalbook.comwhiterose.ac.uk. These molten salts remain stable at the high operating temperatures characteristic of MSRs (often exceeding 700°C) without developing high vapor pressures world-nuclear.org. While generally considered chemically stable, molten fluoride salts, including those containing this compound, can be corrosive at elevated temperatures, especially if not adequately purified researchgate.net. However, this compound-based salts exhibit good compatibility with high-nickel alloys such as Hastelloy-N, which are commonly used as structural materials in MSRs, allowing for operation at temperatures up to approximately 700-800°C osti.govtaylorandfrancis.com. The purification of these salts, often involving treatment with HF-H₂, is essential to mitigate corrosion researchgate.net.
Thermodynamic and Transport Phenomena in this compound-Based Reactor Salts
The thermodynamic and transport properties of this compound and its molten salt mixtures are extensively studied for MSR applications. This compound itself has a melting point of 554°C and a boiling point of 1169°C wikipedia.orgamericanelements.com. Mixtures like FLiBe, formed from LiF and BeF₂, can have significantly lower melting points, with eutectic mixtures melting as low as 360°C wikipedia.orgworld-nuclear.org. For instance, a 2:1 molar mixture of LiF to BeF₂ (Li₂BeF₄) has a melting point of 459°C wikipedia.org. These salts possess favorable heat transfer properties, including high volumetric heat capacities, which are comparable to water and significantly higher than sodium or helium wikipedia.org. Viscosity is another key transport property; while this compound can contribute to increased viscosity, its fluidity is enhanced in salt mixtures with sufficient Lewis base content, such as alkali fluorides wikipedia.orgresearchgate.net. Research into thermodynamic models for these complex salt systems is ongoing to accurately predict their behavior mdpi.comresearchgate.net. This compound's tendency to retain its solid tetrahedral structure in the liquid phase is also noted to influence tritium (B154650) transport phenomena within MSRs inl.gov.
Table 1: Selected Physical Properties of this compound and FLiBe
| Property | This compound (BeF₂) | FLiBe (LiF-BeF₂ Eutectic) | FLiBe (LiF:BeF₂ 2:1 molar) |
| Molecular Formula | BeF₂ | LiF-BeF₂ | Li₂BeF₄ |
| Molar Mass ( g/mol ) | 47.01 | N/A | N/A |
| Melting Point (°C) | 554 | 360 | 459 |
| Boiling Point (°C) | 1169 | N/A | 1430 |
| Density (g/cm³) | 1.986 | N/A | 1.94 |
| Solubility in Water | Very Soluble | Low Hygroscopy | Low Hygroscopy |
| Volumetric Heat Capacity | N/A | ~4540 kJ/(m³·K) | N/A |
Neutron Performance Characteristics of this compound Mixtures
The neutronics of this compound-containing salts are highly advantageous for MSR applications. The constituent nuclides of FLiBe—Lithium-7 (⁷Li), Beryllium (Be), and Fluorine (F)—possess low thermal neutron capture cross-sections, minimizing interference with fission reactions world-nuclear.org. This compound itself can act as a neutron moderator and reflector, enhancing neutron efficiency nanorh.comwhiterose.ac.uk. Its presence in MSR fuel salts contributes to a more favorable neutron spectrum, particularly for thermal or epithermal reactors, and can increase neutron efficiency engj.orgwhiterose.ac.uk. The low neutron absorption properties of these fluoride salts are a key reason for their selection in MSR designs, especially those utilizing the thorium fuel cycle for breeding aip.orgworld-nuclear.orgornl.gov.
Development of this compound-Based Optical Materials
Beyond its role in energy systems, this compound is fundamental to the creation of specialized optical materials, particularly fluoroberyllate glasses. These glasses offer a unique combination of optical properties that are not achievable with conventional oxide glasses.
Fabrication of Fluoroberyllate Optical Glasses
Fluoroberyllate glasses, with this compound (BeF₂) as a primary glass-forming component, are characterized by exceptional optical properties. They exhibit the lowest refractive index among solid materials at room temperature, approximately 1.275, and possess the lowest dispersive power wikipedia.org. This makes them ideal for applications requiring minimal light distortion and chromatic aberration. Fluoroberyllate glasses also demonstrate significant transmission across a wide spectral range, from the ultraviolet (UV) to the infrared (IR) aforesearch.comsbfisica.org.br. Their fabrication involves various methods, including melting of fluoride mixtures, and they can be doped with rare-earth elements to achieve specific luminescent or absorptive properties for applications such as lasers or optical fibers aforesearch.comsbfisica.org.brresearchgate.netcapes.gov.br. While the toxicity associated with beryllium compounds can limit their widespread commercial use, the unique optical performance of fluoroberyllate glasses ensures their continued importance in specialized optical technologies annualreviews.org. Research continues into advanced fabrication techniques, including chemical vapor deposition (CVD) and solution growth methods, to produce high-quality this compound thin films and bulk glasses for optical applications researchgate.net.
Table 2: Optical Properties of this compound and Fluoroberyllate Glasses
| Property | This compound (BeF₂) Glass | Fluoroberyllate Glasses (General) |
| Refractive Index | ~1.275 | 1.3 to 1.4 |
| Dispersive Power | ~0.0093 | 0.0093 to 0.0105 (n=80-105) |
| Transmission Range | N/A | 150 nm to 5000 nm |
| Nonlinear Coefficient | ~2 × 10⁻¹⁴ | N/A |
Environmental Chemistry and Geochemical Mobility of Beryllium Fluoride Non Toxicological Aspects
Environmental Fate and Transport of Beryllium Fluoride (B91410) Species
The environmental fate of beryllium fluoride is governed by its physical properties and the subsequent behavior of its dissociated ions. As a highly water-soluble compound, this compound readily dissolves upon entering aquatic systems. haz-map.comnoaa.gov This solubility suggests a high potential for transport in surface water and for leaching through soil profiles into groundwater.
Once dissolved, the beryllium cation (Be²⁺) and fluoride anions (F⁻) are subject to separate environmental pathways. While the compound itself is mobile, the beryllium cation exhibits a strong tendency to sorb to soil particles and sediments. nih.govresearchgate.net This adsorption can significantly limit its mobility in the subsurface. Beryllium is a naturally occurring element that cannot be degraded in the environment, but it can change its chemical form. cdc.gov
Atmospheric deposition represents another transport pathway. Beryllium-containing particles, which can include this compound from industrial sources, can be released into the atmosphere and subsequently deposited on land and water surfaces. nih.govcdc.gov The ultimate environmental distribution depends on a complex interplay between its initial high mobility as a dissolved salt and the subsequent immobilization of the beryllium cation through sorption processes.
Geochemical Interactions of this compound in Natural Waters and Soils
In natural waters and soils, this compound dissociates, leading to a series of geochemical interactions. A primary reaction is with water itself, which can lead to the formation of hydrofluoric acid, a source of fluoride ions. noaa.gov The beryllium cation (Be²⁺) released into the environment interacts with various components of soil and water.
Key geochemical interactions include:
Sorption/Adsorption: The majority of beryllium in soils and natural waters becomes sorbed to soil particles, clays (B1170129), and organic matter. nih.govresearchgate.net This is a primary mechanism that attenuates its concentration in groundwater.
The mobility of fluoride itself is highly dependent on the soil's sorption capacity, which is influenced by pH, salinity, and the types of minerals present, particularly clays and oxy-hydroxides. ijcmas.com
The presence of fluoride ions has a significant and complex influence on the mobility of beryllium in aquatic systems. Fluoride ions can form strong complexes with beryllium, creating a series of aqueous fluoro-complexes (e.g., BeF⁺, BeF₂, BeF₃⁻). The formation of these stable, soluble complexes can enhance the mobility of beryllium by keeping it in the dissolved phase and preventing it from adsorbing onto sediments or precipitating as hydroxide (B78521). acs.org
Table 1: Factors Influencing Beryllium Mobility in the Presence of Fluoride
| Factor | Influence on Beryllium Mobility | Geochemical Process |
|---|---|---|
| Formation of Beryllium-Fluoride Complexes | Increases Mobility | Fluoride ions bond with beryllium ions, forming stable, soluble aqueous complexes that are less likely to adsorb to sediments. |
| High Calcium Concentration | Decreases Mobility | Calcium ions react with fluoride ions to form insoluble fluorite (CaF₂), reducing the availability of fluoride to form mobile complexes with beryllium. |
| High Soil Sorption Capacity | Decreases Mobility | Beryllium cations (Be²⁺), whether free or from dissociated complexes, can adsorb strongly to clay minerals and organic matter. |
| Alkaline pH | Decreases Mobility | Higher pH can promote the precipitation of beryllium as beryllium hydroxide and increase the sorption of beryllium to mineral surfaces. |
Research on Remediation Methodologies for this compound Contamination (Excluding Direct Biological Impact)
Research into the remediation of beryllium-contaminated sites, including those affected by this compound, has focused on methods to either immobilize the contaminant or remove it from the environmental matrix. These approaches are primarily chemical and physical in nature.
Immobilization: This strategy aims to reduce the mobility and bioavailability of beryllium in soil and groundwater. It involves the use of organic and inorganic amendments that bind beryllium, making it less likely to leach into groundwater or be taken up by plants. nih.govresearchgate.net
Mobilization and Soil Washing: For soils with high levels of contamination, chelating agents can be used to mobilize the beryllium. nih.govresearchgate.net The soil is then treated with a washing process to remove the mobilized beryllium-chelate complexes, effectively cleaning the soil.
Surface Decontamination: In occupational settings or on contaminated surfaces, specific cleaning protocols have been developed. These methods involve a two-step process of vacuuming dust with a high-efficiency particulate air (HEPA) filter, followed by wet cleaning with a detergent. irsst.qc.ca Monitoring surface contamination is a key tool for verifying the effectiveness of these procedures. irsst.qc.ca Regulatory and advisory bodies have established cleanup standards for surface contamination.
Table 2: Surface Decontamination Action Levels for Beryllium
| Organization | Action Limit for Surface Contamination | Purpose |
|---|
| U.S. Department of Energy (DOE) | 0.2 µ g/100 cm² | Housekeeping and property transfer criteria to ensure safety for future use. irsst.qc.caberkeley.eduscsengineers.com |
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | BeF₂ |
| Beryllium hydroxide | Be(OH)₂ |
| Beryllium oxide | BeO |
| Calcium fluoride (Fluorite) | CaF₂ |
Q & A
Basic: What are the standard methods for synthesizing high-purity beryllium fluoride, and how are impurities minimized?
This compound is typically synthesized via the fluoride extraction process, where beryllium hydroxide reacts with ammonium bifluoride (NH₄HF₂) to form ammonium this compound [(NH₄)₂BeF₄], which is then thermally decomposed to yield BeF₂. Key steps include:
- Ore Processing : Beryl ore is converted to beryllium hydroxide .
- Purification : Hydroxide is treated with NH₄HF₂ to form (NH₄)₂BeF₄, avoiding contamination from silica and aluminum .
- Thermal Decomposition : Heating (NH₄)₂BeF₄ at 900–1000°C produces anhydrous BeF₂ .
Impurities like oxides are minimized by maintaining inert atmospheres (argon/nitrogen) and using high-purity reagents .
Basic: What analytical techniques are most reliable for quantifying beryllium in BeF₂ samples, and how are interferences addressed?
Classical methods include:
- Gravimetric Analysis : Precipitation as BeO, though silica and aluminum require prior separation .
- Volumetric Analysis : Fluoride complexation followed by hydroxide titration, which is sensitive to phosphate and carbonate interference .
Modern techniques like ICP-MS or ion chromatography are preferred for trace analysis, with chelating agents (e.g., EDTA) used to mask competing ions .
Basic: What safety protocols are critical when handling BeF₂ in laboratory settings?
- Respiratory Protection : Use NIOSH-approved N95 respirators or powered air-purifying respirators (PAPRs) to avoid inhalation of particulates .
- Skin/Eye Protection : Wear nitrile gloves, sealed goggles, and face shields; avoid contact lenses .
- Containment : Work in fume hoods with HEPA filters, and implement strict decontamination procedures . Chronic exposure risks include lung cancer and berylliosis, necessitating regular medical surveillance .
Advanced: How does BeF₂ act as a phosphate analog in protein crystallography, and what methodological considerations apply?
BeF₂ mimics the γ-phosphate group in ATP-binding proteins by forming stable complexes with ADP, locking proteins into specific conformational states. Methodological steps include:
- Co-Crystallization : Incubate proteins with ADP and BeF₂ (1–10 mM) in buffered solutions (pH 7–8) .
- Cryoprotection : Rapid freezing (e.g., liquid nitrogen) preserves the BeF₂-bound state during X-ray diffraction .
Challenges include optimizing BeF₂:ADP ratios and avoiding hydrolysis in aqueous conditions .
Advanced: What experimental challenges arise when using BeF₂ in molten-salt nuclear reactors, and how are they mitigated?
FLiBe (LiF-BeF₂) mixtures face:
- Material Corrosion : Nickel-based alloys (e.g., Hastelloy-N) are used to resist fluoride-induced degradation at 600–700°C .
- Toxicity : Double-walled containment systems and remote handling minimize beryllium exposure .
- Phase Stability : Eutectic ratios (e.g., 66% LiF–34% BeF₂) lower melting points (~459°C) to prevent salt freezing .
Advanced: Why is there a significant discrepancy between theoretical and experimental lattice enthalpy values for BeF₂?
Theoretical Born-Haber cycle calculations predict ~3150 kJ/mol, but experimental values are higher (~3505 kJ/mol). This arises from:
- Covalent Character : Be²⁺’s small size (0.27 Å) and high charge density polarize F⁻ ions, increasing covalent bonding contributions .
- Quartz-like Structure : BeF₂’s tetrahedral network (similar to SiO₂) enhances lattice stability beyond ionic models . Computational models incorporating partial covalency (e.g., DFT) better align with data .
Advanced: How can dissolution kinetics of BeF₂ in ammonium fluoride solutions be systematically studied?
- Variable Control : Vary free fluoride concentration ([F⁻]ₜₒₜₐₗ − [BeF₄²⁻]) and monitor dissolution rates via conductivity or ICP-OES .
- Pseudo-First-Order Kinetics : Rate ∝ [F⁻]₆ₐᵥₑ, with activation energy (~50 kJ/mol) determined via Arrhenius plots .
- Surface Analysis : SEM/EDS identifies passivation layers (e.g., Be(OH)₂) that slow dissolution in acidic conditions .
Advanced: How do researchers resolve data contradictions in BeF₂’s coordination chemistry during separations?
- Competing Ligands : Fluoride (F⁻) and hydroxide (OH⁻) compete for Be²⁺ binding, altering speciation (e.g., BeF₄²⁻ vs. Be(OH)₂). Use Raman spectroscopy to track dominant species .
- pH Dependence : At pH < 3, BeF₃⁻ dominates; above pH 5, Be(OH)₂ precipitates. Buffered solutions (pH 4–5) stabilize soluble complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
